1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate
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Overview
Description
1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
The synthesis of 1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of Benzhydryloxyethyl Intermediate: This involves the reaction of benzhydrol with ethylene oxide in the presence of a base to form 2-(benzhydryloxy)ethanol.
Formation of Phthalimidoethyl Intermediate: This step involves the reaction of phthalimide with ethylene dibromide in the presence of a base to form 2-(phthalimido)ethyl bromide.
Coupling Reaction: The final step involves the reaction of the benzhydryloxyethyl intermediate with the phthalimidoethyl intermediate in the presence of piperazine and a suitable catalyst to form the desired compound. The product is then purified and converted to its dimethanesulfonate salt form.
Industrial production methods for this compound would involve scaling up the above synthetic route, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The benzhydryloxy group can be oxidized to form benzhydryl ketone derivatives.
Reduction: The phthalimido group can be reduced to form primary amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate involves its interaction with specific molecular targets and pathways. The benzhydryloxy group can interact with hydrophobic pockets in proteins, while the phthalimido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate can be compared with other similar compounds, such as:
1-(2-(Benzhydryloxy)ethyl)piperazine: Lacks the phthalimido group, resulting in different chemical and biological properties.
4-(2-(Phthalimido)ethyl)piperazine: Lacks the benzhydryloxy group, leading to different reactivity and applications.
1-(2-(Benzhydryloxy)ethyl)-4-(2-(amino)ethyl)piperazine: Contains an amino group instead of the phthalimido group, resulting in different biological activity.
The uniqueness of this compound lies in the combination of the benzhydryloxy and phthalimido groups, which confer distinct chemical and biological properties to the compound.
Properties
CAS No. |
116685-89-3 |
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Molecular Formula |
C31H39N3O9S2 |
Molecular Weight |
661.8 g/mol |
IUPAC Name |
2-[2-[4-(2-benzhydryloxyethyl)piperazin-1-yl]ethyl]isoindole-1,3-dione;methanesulfonic acid |
InChI |
InChI=1S/C29H31N3O3.2CH4O3S/c33-28-25-13-7-8-14-26(25)29(34)32(28)20-19-30-15-17-31(18-16-30)21-22-35-27(23-9-3-1-4-10-23)24-11-5-2-6-12-24;2*1-5(2,3)4/h1-14,27H,15-22H2;2*1H3,(H,2,3,4) |
InChI Key |
KJPTYKUKCSBFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)CCOC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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